molecular formula C14H18F2N2O2 B5451940 2-(2,4-Difluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

2-(2,4-Difluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B5451940
M. Wt: 284.30 g/mol
InChI Key: TVELZYLPSOUCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(2,4-difluorophenoxy)acetyl]-4-methyl-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields, including medicinal chemistry . The compound also contains a 2,4-difluorophenoxy group, which is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the seven-membered diazepane ring with a methyl group at the 4-position. The 1-position of the ring would be substituted with a 2,4-difluorophenoxyacetyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the diazepane ring and the 2,4-difluorophenoxyacetyl group. The diazepane ring might undergo reactions typical of amines, while the 2,4-difluorophenoxyacetyl group might undergo reactions typical of esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazepane ring might influence its solubility, while the 2,4-difluorophenoxyacetyl group might influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with biological targets in a specific way to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s intended to be a pharmaceutical, further studies might be needed to evaluate its efficacy and safety .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c1-17-5-2-6-18(8-7-17)14(19)10-20-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVELZYLPSOUCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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